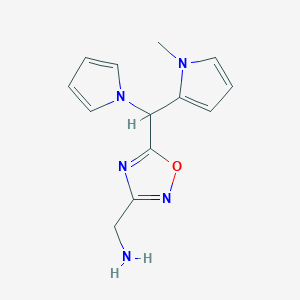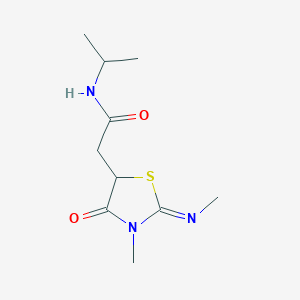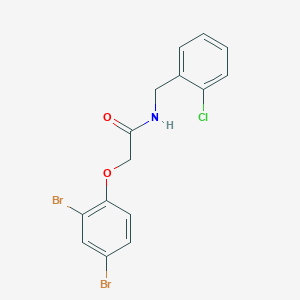
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrrole ring, and an ethyl ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents such as sodium methoxide or lithium aluminum hydride, leading to the formation of substituted products
Scientific Research Applications
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Ethyl 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds, such as:
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but lacks the pyrrole and carbamoyl groups, making it less versatile in terms of chemical reactivity.
Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate:
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-4-23-18(22)16-10(2)15(11(3)19-16)17(21)20-12-5-6-13-14(9-12)25-8-7-24-13/h5-6,9,19H,4,7-8H2,1-3H3,(H,20,21) |
InChI Key |
UBIPZFNAFOPATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)


![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)





![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)



